BenchChemオンラインストアへようこそ!

N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide

Mycobacterium tuberculosis PTP-A phosphatase inhibition

This N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide, with its distinct 2-chloro-5-nitro substitution pattern, is essential for reproducible phosphatase inhibitor research. It shows a unique selectivity window (e.g., TNAP vs. PLAP: 23.5-fold) and validated activity against Mtb PTP-A. Procure this specific compound for accurate SAR benchmarking, as minor substitutions dramatically alter potency and selectivity.

Molecular Formula C15H8ClN3O4
Molecular Weight 329.69 g/mol
Cat. No. B11964637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-5-nitrobenzylideneamino)-phthalimide
Molecular FormulaC15H8ClN3O4
Molecular Weight329.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H8ClN3O4/c16-13-6-5-10(19(22)23)7-9(13)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8H
InChIKeyHKKAJYQKDOSXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide (CAS 196935-13-4) — Baseline Characterization and Procurement-Relevant Identification


N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide (CAS 196935-13-4, molecular formula C₁₅H₈ClN₃O₄, molecular weight 329.70) is a Schiff base phthalimide derivative incorporating both chloro and nitro substituents on the benzylideneamino moiety . The compound is catalogued by Sigma-Aldrich under AldrichCPR as a rare and unique chemical for early discovery research, with the product code S527173 . The phthalimide scaffold is widely recognized for its spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties; the specific substitution pattern at the 2-chloro-5-nitro positions on the benzylidene ring distinguishes this compound from other phthalimide Schiff bases and may influence its target engagement profile [1].

Why Generic Substitution Fails for N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide


N-Substituted phthalimide Schiff bases are not functionally interchangeable. Published structure-activity relationship (SAR) data demonstrate that even minor alterations in the benzylidene substitution pattern produce substantial variations in biological potency and selectivity across multiple target classes [1]. In a series of phthalimide Schiff bases evaluated against bacterial and fungal strains, substitution identity determined whether a compound exhibited antimicrobial activity at all—many analogs showed no detectable inhibition while select substitution patterns conferred measurable potency [2]. Moreover, enzyme inhibition data across diverse phosphatase targets reveal that closely related phthalimide derivatives differ by orders of magnitude in their IC₅₀ and Kᵢ values, underscoring that procurement of a specific substitution pattern is essential for reproducible experimental outcomes [3]. The 2-chloro-5-nitro substitution on the benzylidene ring represents a distinct electronic and steric profile that cannot be assumed to behave identically to para-nitro, meta-chloro, or unsubstituted analogs.

N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide — Quantitative Differentiation Evidence Against Closest Comparators


Mycobacterium tuberculosis PTP-A Inhibition: Comparative Activity Against Phthalimide Scaffold Analogs

This compound demonstrates measurable inhibitory activity against Mycobacterium tuberculosis low molecular weight protein-tyrosine phosphatase A (Mtb PTP-A), a validated target for anti-tubercular drug discovery. The compound exhibits a Kᵢ of 2.30 × 10⁴ nM (23 μM) and an IC₅₀ of 3.20 × 10⁴ nM (32 μM) in this assay system [1]. In contrast, structurally related N-substituted phthalimides evaluated in the same target class show widely divergent activities—some analogs display IC₅₀ values below 100 nM while others exceed 100,000 nM—demonstrating that substitution pattern critically determines potency [2].

Mycobacterium tuberculosis PTP-A phosphatase inhibition anti-tubercular

Selectivity Profile: Differential Activity Across Human Alkaline Phosphatase Isozymes

This compound exhibits differential inhibitory potency across human alkaline phosphatase isozymes. Against tissue-nonspecific alkaline phosphatase (TNAP) expressed in COS7 cells, it demonstrates an IC₅₀ of 2.64 × 10⁴ nM (26.4 μM) using CDP-star substrate [1]. Against human placental alkaline phosphatase (PLAP), the compound shows substantially weaker inhibition with an IC₅₀ of 6.20 × 10⁵ nM (620 μM) [2]. This ~23.5-fold difference in potency between TNAP and PLAP suggests a degree of isozyme selectivity. For comparison, N-butylphthalimide (a simple alkyl-substituted phthalimide) shows no reported differential activity across alkaline phosphatase isozymes and exhibits a fundamentally distinct target engagement profile, with reported antifungal MIC of 100 μg/mL against Candida species rather than phosphatase inhibition [3].

alkaline phosphatase TNAP PLAP isoform selectivity

Cross-Species Alkaline Phosphatase Activity: Comparative Inhibition of Calf Intestinal Alkaline Phosphatase

This compound demonstrates moderate inhibitory activity against calf intestinal alkaline phosphatase (CIAP) with an IC₅₀ of 920 nM [1]. This sub-micromolar potency contrasts with the compound's weaker activity against human placental alkaline phosphatase (IC₅₀ = 620,000 nM), representing an approximately 674-fold difference across species and isozyme contexts [2]. In the broader class of phthalimide Schiff bases evaluated for antimicrobial activity, compound 3c (a phthalimide Schiff base with different substitution) showed antibacterial IC₅₀ of 14.8 μg/mL against S. aureus, while structurally distinct analogs 3a and 3b exhibited IC₅₀ values of 49.7 and 67.6 μg/mL respectively against E. coli [3]. This cross-study comparison illustrates that phthalimide derivatives with varying substitution patterns distribute across entirely different biological activity spaces—some targeting bacterial growth, others modulating phosphatase enzymes.

alkaline phosphatase intestinal phosphatase enzyme inhibition cross-species

Broad Phosphatase Profiling: Activity Across DPP2, APN, and NPP3 Targets

This compound has been profiled across multiple phosphatase and protease targets, revealing a distinct activity signature. Against human seminal plasma dipeptidyl peptidase 2 (DPP2), the compound exhibits minimal inhibition with IC₅₀ > 100,000 nM [1]. Against porcine kidney aminopeptidase N (APN), it demonstrates moderate activity with IC₅₀ = 560 nM [2]. Against human ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (NPP3) expressed in COS7 cells, it shows higher potency with IC₅₀ = 320 nM [3]. This target engagement pattern—sub-μM activity against APN and NPP3, weak activity against DPP2, and differential alkaline phosphatase isozyme inhibition—constitutes a specific pharmacological fingerprint. In contrast, structurally distinct phthalimide-triazole hybrids (e.g., compound 6e) demonstrate antimicrobial MIC values as low as 0.0179 μmol/mL with no reported phosphatase activity, while PPAR-γ agonist phthalimides show transcriptional activation without enzyme inhibition [4].

DPP2 APN NPP3 phosphatase profiling target engagement

N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide — Recommended Research and Industrial Application Scenarios


Phosphatase Inhibitor Screening and Tool Compound Development

Given its demonstrated sub-micromolar inhibition of NPP3 (IC₅₀ = 320 nM) and APN (IC₅₀ = 560 nM), coupled with moderate activity against TNAP (IC₅₀ = 26.4 μM) and CIAP (IC₅₀ = 0.92 μM), this compound is suitable as a reference tool in phosphatase inhibitor screening cascades [1][2]. The distinct selectivity window across phosphatase isozymes (TNAP vs. PLAP: 23.5-fold) provides a benchmark for evaluating isozyme selectivity in newly synthesized phthalimide analogs. Researchers should note the compound's weak inhibition of DPP2 (IC₅₀ > 100 μM), which may be leveraged as a counter-screen for selectivity profiling [3].

Anti-Tubercular Drug Discovery: Mtb PTP-A Inhibitor Benchmarking

The compound's measurable inhibition of Mycobacterium tuberculosis PTP-A (Kᵢ = 23 μM; IC₅₀ = 32 μM) positions it as a mid-potency reference compound for anti-tubercular screening programs targeting this validated phosphatase [1]. Its activity level falls between high-potency phthalimide derivatives (IC₅₀ < 100 nM) and inactive analogs (IC₅₀ > 100 μM), making it useful for establishing assay sensitivity thresholds and structure-activity relationship (SAR) trend analysis. Procurement for Mtb-focused programs should prioritize this specific substitution pattern, as closely related phthalimide derivatives exhibit divergent PTP-A inhibitory activities spanning over three orders of magnitude.

Multi-Target Phosphatase Profiling in Phenotypic Screening

With a characterized activity profile across five distinct phosphatase/protease targets (Mtb PTP-A, TNAP, PLAP, CIAP, APN, NPP3, and DPP2), this compound serves as a well-annotated control for multi-target phosphatase profiling panels [1]. The quantitative inhibition data available in public databases (BindingDB, ChEMBL) enable researchers to benchmark newly identified hits against a compound with documented activity distribution. The 2-chloro-5-nitro substitution pattern provides a distinct electronic profile compared to simpler N-alkyl phthalimides (e.g., N-butylphthalimide, which shows antifungal rather than phosphatase-directed activity), offering a differentiated chemotype for target deconvolution studies [2].

Structure-Activity Relationship Studies of Phthalimide Schiff Base Derivatives

This compound represents a specific substitution pattern (2-chloro-5-nitro on the benzylidene ring) within the broader phthalimide Schiff base chemical space. Published SAR studies indicate that phthalimide Schiff bases with varying substitutions show highly divergent biological activities—some exhibit antibacterial IC₅₀ values ranging from 14.8 to 67.6 μg/mL against S. aureus and E. coli, while others show no detectable antimicrobial activity [1]. Procuring this compound enables direct experimental comparison with para-nitro analogs, unsubstituted benzylidene derivatives, and N-alkyl phthalimides to delineate the contribution of the 2-chloro-5-nitro substitution pattern to phosphatase inhibition versus antimicrobial or antifungal activity [2].

Quote Request

Request a Quote for N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.